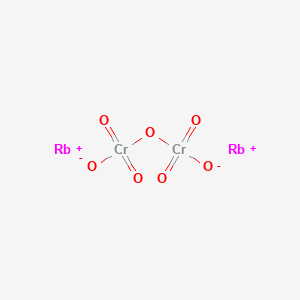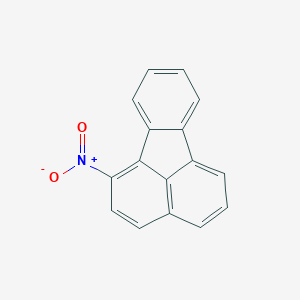
methyl N-(2-chloroethyl)-N-nitrosocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of carbamic acid, (2-chloroethyl)nitroso-, methyl ester typically involves the reaction of 2-chloroethylamine with nitrosating agents in the presence of methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
methyl N-(2-chloroethyl)-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
methyl N-(2-chloroethyl)-N-nitrosocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to interact with DNA.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, methyl ester involves its interaction with cellular components. The nitroso group can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparación Con Compuestos Similares
methyl N-(2-chloroethyl)-N-nitrosocarbamate can be compared with other similar compounds such as:
Methyl carbamate: This compound has a similar structure but lacks the nitroso and chloroethyl groups.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
2-chloroethyl carbamate: This compound has the chloroethyl group but lacks the nitroso group.
The uniqueness of carbamic acid, (2-chloroethyl)nitroso-, methyl ester lies in its combination of the nitroso and chloroethyl groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
13589-15-6 |
|---|---|
Fórmula molecular |
C4H7ClN2O3 |
Peso molecular |
166.56 g/mol |
Nombre IUPAC |
methyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
Clave InChI |
ZIVWROYTZSSKDC-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCCl)N=O |
SMILES canónico |
COC(=O)N(CCCl)N=O |
| 13589-15-6 | |
Sinónimos |
N-(2-Chloroethyl)-N-nitrosocarbamic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)

